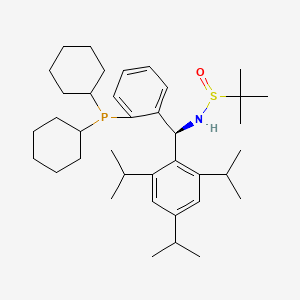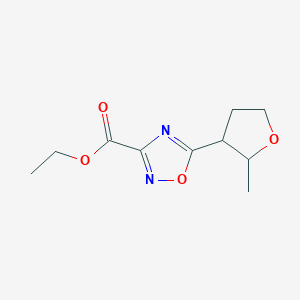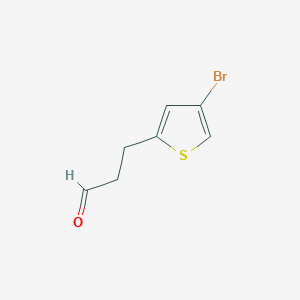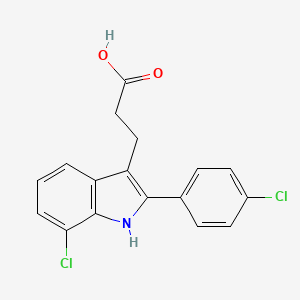
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid: is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenylhydrazine and 3-chloropropanoic acid.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, where 4-chlorophenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 7-position.
Propanoic Acid Substitution:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chloro groups, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
科学研究应用
Chemistry:
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel indole derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: It can interact with biological receptors, influencing cellular signaling pathways.
Medicine:
Anti-inflammatory Agents: Indole derivatives, including this compound, have shown promise as anti-inflammatory agents.
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Agrochemicals: The compound can be utilized in the synthesis of agrochemicals with potential herbicidal or pesticidal activities.
作用机制
The mechanism of action of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and indole groups play a crucial role in binding to these targets, influencing their activity. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor signaling by acting as an agonist or antagonist, depending on the receptor type.
相似化合物的比较
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-butyric acid: Similar structure but with a butyric acid group instead of a propanoic acid group.
7-chloro-2-(4-chlorophenyl)-1H-Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a propanoic acid group.
Uniqueness: The uniqueness of 7-chloro-2-(4-chlorophenyl)-1H-Indole-3-propanoic acid lies in its specific combination of chloro and indole groups, along with the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C17H13Cl2NO2 |
|---|---|
分子量 |
334.2 g/mol |
IUPAC 名称 |
3-[7-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H13Cl2NO2/c18-11-6-4-10(5-7-11)16-13(8-9-15(21)22)12-2-1-3-14(19)17(12)20-16/h1-7,20H,8-9H2,(H,21,22) |
InChI 键 |
ZLZPQTQVRUDVIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2CCC(=O)O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Cyanophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13643786.png)
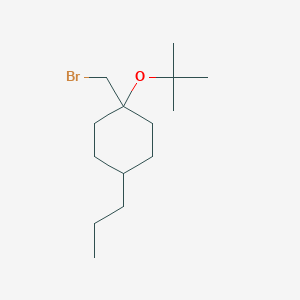


![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)
![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)
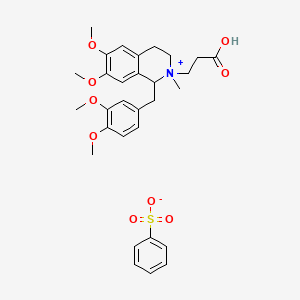

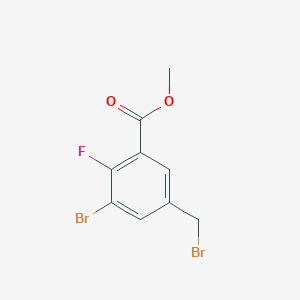
![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
